molecular formula C16H15N3OS B6143890 5-(3-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 727717-75-1

5-(3-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B6143890
CAS RN: 727717-75-1
M. Wt: 297.4 g/mol
InChI Key: GKEGWTVRDUYCFO-UHFFFAOYSA-N
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Description

5-(3-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, also known as MMPT, is an important compound in the field of organic chemistry. It is a heterocyclic aromatic compound, with a five-membered ring containing nitrogen and sulfur atoms. MMPT has a wide range of applications in organic synthesis, medicinal chemistry and biochemistry. It is used as a synthetic intermediate in the synthesis of various drugs, including antibiotics and antifungals. It has also been used as a ligand in coordination chemistry, and as a catalyst in various reactions. Additionally, MMPT has been studied as a potential therapeutic agent for a variety of diseases.

Mechanism of Action

5-(3-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is believed to act as an inhibitor of the enzymes involved in the biosynthesis of prostaglandins. Prostaglandins are hormone-like substances that are involved in a variety of physiological processes, including inflammation, pain, and blood pressure regulation. 5-(3-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is believed to act by inhibiting the activity of the enzymes involved in the synthesis of prostaglandins, thereby reducing their production.
Biochemical and Physiological Effects
5-(3-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of the enzymes involved in the biosynthesis of prostaglandins, which are hormone-like substances that play an important role in inflammation, pain, and blood pressure regulation. Additionally, 5-(3-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has been shown to possess antioxidant and anti-inflammatory activities, and to possess anti-cancer activities in cell culture studies.

Advantages and Limitations for Lab Experiments

The use of 5-(3-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is readily available from chemical suppliers. Additionally, it is relatively stable and does not require special handling. However, there are some limitations to its use in laboratory experiments. It is a relatively toxic compound and should be handled with care. Additionally, due to its instability, it is not suitable for long-term storage.

Future Directions

The potential applications of 5-(3-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol are still being explored. Future research could focus on the development of novel synthetic methods for the synthesis of 5-(3-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, as well as the development of new uses for the compound. Additionally, further research could be conducted to explore the potential therapeutic applications of 5-(3-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, such as its potential use as an anti-cancer agent or an anti-inflammatory agent. Additionally, further research could be conducted to explore the potential effects of 5-(3-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol on other biochemical and physiological processes, such as its potential effects on blood pressure regulation.

Synthesis Methods

5-(3-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol can be synthesized from a variety of starting materials. The most common method is the reaction of 3-methoxyphenyl isothiocyanate with 4-methylphenyl isothiocyanate to form the desired product. This reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide. Other methods of synthesis include the reaction of 4-methylphenyl isothiocyanate with 3-methoxyphenyl isocyanate, and the reaction of 4-methylphenyl isothiocyanate with 3-methoxyphenyl isothiocyanate in the presence of a catalyst.

Scientific Research Applications

5-(3-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has been studied for its potential applications in a variety of scientific fields. It has been used as a ligand in coordination chemistry for the formation of coordination complexes. It has also been used as a catalyst in various organic reactions, such as the synthesis of nitroaromatics and the synthesis of heterocyclic compounds. Additionally, 5-(3-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has been studied for its potential use in medicinal chemistry, as a potential therapeutic agent for a variety of diseases.

properties

IUPAC Name

3-(3-methoxyphenyl)-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-11-6-8-13(9-7-11)19-15(17-18-16(19)21)12-4-3-5-14(10-12)20-2/h3-10H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEGWTVRDUYCFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

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